molecular formula C10H13NO3 B15257255 Methyl 3-(2-aminophenoxy)propanoate

Methyl 3-(2-aminophenoxy)propanoate

Cat. No.: B15257255
M. Wt: 195.21 g/mol
InChI Key: OYMZEACLXVGAAT-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenoxy)propanoate is an ester derivative featuring a 2-aminophenoxy group attached to a propanoate backbone. Compounds with aminophenyl or phenoxy substituents are frequently explored in pharmaceuticals and organic synthesis due to their reactivity and biological relevance .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(2-aminophenoxy)propanoate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-5H,6-7,11H2,1H3

InChI Key

OYMZEACLXVGAAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminophenoxy)propanoate typically involves the reaction of 2-aminophenol with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 3-(2-aminophenoxy)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(2-aminophenoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminophenoxy)propanoate involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0)
  • Structure: Incorporates a sulfanyl group and hydroxyl moiety on the propanoate chain, along with a 2-aminophenyl substituent.
  • The hydroxyl group may improve solubility in polar solvents.
  • Applications : Used in medicinal chemistry for scaffold diversification .
  • Data: Molecular formula: C₁₆H₁₇NO₃S; Molecular weight: 303.38 g/mol .
Methyl 3-(3-hydroxyphenyl)propanoate (CAS 61389-68-2)
  • Structure: Features a 3-hydroxyphenyl group instead of 2-aminophenoxy.
  • Properties : Boiling point: 294.8±15.0 °C; Density: 1.1±0.1 g/cm³. The hydroxyl group confers acidity (pKa ~10) and hydrogen-bonding capability.
  • Applications : Intermediate in synthesis of bioactive molecules .
Methyl 3-(4-aminophenyl)propanoate
  • Structure: 4-aminophenyl substituent.
  • Market Trends : Significant commercial interest, with global market analysis highlighting growth in pharmaceutical applications .

Ester and Backbone Modifications

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素)
  • Structure : Benzofuran ring with hydroxy and methoxy groups.
  • Source: Isolated from Ficus stenophylla roots.
Methyl 3-(2-O-β-D-glucopyranosyl-3,4,5,6-tetramethoxyphenyl)propanoate
  • Structure : Glycosylated phenyl group with multiple methoxy substituents.
  • Properties : Enhanced hydrophilicity due to the glucose moiety; tested for hepatoprotective activity in APAP-induced liver injury models .

Functional Group Additions

Methyl 3-(2-isocyanatophenyl)propanoate
  • Structure : Isocyanate group at the 2-position.
  • Synthesis : Prepared in 89% yield via acyl azide intermediates.
  • Reactivity : The isocyanate group enables facile urea or carbamate formation, useful in polymer chemistry .
Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate
  • Structure : Trifluoroacetamido and dimethoxyphenyl groups.
  • Synthesis : 45% yield via nucleophilic substitution under inert atmosphere .
  • Applications : Intermediate in peptide mimetics and photolabile protecting groups .

Biological Activity

Methyl 3-(2-aminophenoxy)propanoate is an organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propanoate moiety linked to a 2-aminophenoxy group. Its chemical formula is C₁₁H₁₃N O₃, and it can be represented structurally as follows:

Methyl 3 2 aminophenoxy propanoate C1C2C3C4C5C6C7\text{Methyl 3 2 aminophenoxy propanoate }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

The presence of the amino group allows for hydrogen bonding interactions with biological targets, enhancing its bioactivity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes and tissue degradation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of MMPs and cytokines ,
AnalgesicModulation of pain pathways
AntioxidantScavenging free radicals

Analgesic Effects

The compound has also been investigated for its analgesic properties. It appears to modulate pain pathways by interacting with specific receptors, potentially leading to reduced pain perception in various models .

This compound's biological activity is largely attributed to its structural characteristics:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and biological activity.
  • Enzyme Interaction : The compound shows potential in inhibiting enzymes involved in inflammatory responses, particularly MMPs, which are critical in cartilage degradation during conditions like osteoarthritis .
  • Free Radical Scavenging : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Osteoarthritis : A study demonstrated that the compound significantly reduced MMP13 expression in IL-1β-stimulated chondrocytes, indicating its potential therapeutic role in osteoarthritis management .
  • Pain Model Research : In animal models, this compound exhibited a notable reduction in pain-related behaviors, supporting its analgesic claims .

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